3-Fluorosalicylaldehyde

Overview

Description

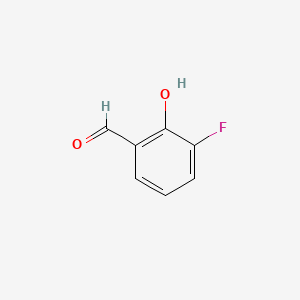

3-Fluorosalicylaldehyde is a chemical compound with the molecular formula C7H5FO2 . It has an average mass of 140.112 Da and a monoisotopic mass of 140.027359 Da . It is also known by other names such as 3-Fluoro-2-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . It has a molar refractivity of 34.9±0.3 cm³ .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 176.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.8±0.3 mmHg at 25°C . It has a flash point of 60.4±21.8 °C and an index of refraction of 1.587 . It appears as a crystal and has a melting point of 70°C .Scientific Research Applications

Biochemical Analysis and Enzyme Activity Measurement :

- 3-Fluorosalicylaldehyde derivatives have been utilized in the biochemical analysis of enzymes. A study explored the use of amino acid derivatives of arylamines as fluorogenic substrates for tagging cellular proteinases. The liberated aromatic amine is trapped as a fluorescent insoluble Schiff-base product with a salicylaldehyde derivative, allowing enzyme activity measurement in cells (Dolbeare & Smith, 1977).

Synthesis and Antimicrobial Properties :

- Research has been conducted on the synthesis of biologically important this compound-based derivatives. These compounds demonstrate moderate effects on both antibacterial and antifungal activities at minimal inhibitory concentrations (Shanmugam et al., 2013).

Oxygen-Carrying Cobalt Complexes :

- Bis(this compound) ethylenediimine cobalt(II) is a reversible oxygen-carrying compound with potential applications in various fields. It forms a tetramer with two oxygen molecules, indicating its significance in oxygen transport and storage (Wang & Schaefer, 1969).

Applications in Nanoporous Materials and Oxygen Storage :

- Cobalt(II) bis(this compound)ethylenediamine (Co(fluomine)) has been synthesized and characterized for its oxygen-binding capacity. It has been anchored on nanoporous substrates to study its O2- and N2-binding capacities. This highlights its potential applications in industrial processes and oxygen storage technologies (Hutson & Yang, 2000).

Single-Molecule Research and Fluorophore Stability :

- In the field of single-molecule fluorescence research, organic fluorophores are crucial for achieving high-resolution imaging. This compound derivatives have been explored for their potential in enhancing fluorophore stability, which is essential for detailed biological studies (Zheng et al., 2014).

Safety and Hazards

3-Fluorosalicylaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name |

3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHTEIVMDYWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343153 | |

| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-50-3 | |

| Record name | 3-Fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

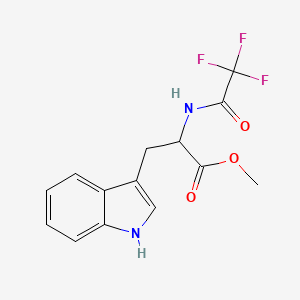

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3-fluorosalicylaldehyde in current research?

A1: this compound is frequently employed as a building block for synthesizing Schiff base ligands. [, , , , , , ] These ligands, often containing nitrogen and oxygen donor atoms, are then used to create metal complexes with transition metals like copper, nickel, cobalt, vanadium, and manganese. [, , , ]

Q2: Why are researchers interested in metal complexes containing this compound-derived ligands?

A2: These metal complexes are of significant interest for their potential antimicrobial properties. Studies have investigated their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [, , ] Additionally, certain cobalt(II) complexes, like Co(fluomine) synthesized from this compound and ethylenediamine, demonstrate reversible oxygen-binding capabilities, making them promising for applications in oxygen-generating systems. [, , ]

Q3: How is the structure of this compound confirmed in research?

A3: Various spectroscopic techniques are used to characterize this compound and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [, ] For instance, 1H NMR data confirms the presence of the enol-imine tautomeric form in Schiff bases derived from this compound. [, ] X-ray crystallography studies provide detailed structural information, including bond lengths, angles, and crystal packing arrangements. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.